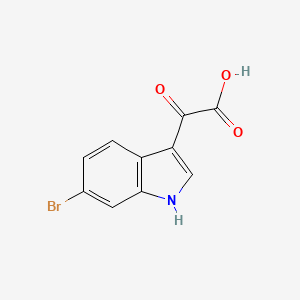

2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid

描述

The Indole (B1671886) Nucleus as a Prolific Chemical Scaffold

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of complex alkaloids with potent biological activities. In the realm of medicinal chemistry, the indole scaffold is often referred to as a "privileged structure." This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs). The unique electronic properties and the capacity of the N-H group to act as a hydrogen bond donor are crucial for its molecular recognition capabilities. Consequently, the indole nucleus is a fundamental component in numerous approved drugs, spanning therapeutic areas such as anti-inflammatory, antiviral, and anticancer treatments.

The Oxoacetic Acid Moiety in Organic Synthesis

Oxoacetic acid, also known as glyoxylic acid, is a dicarbonyl compound that serves as a highly versatile building block in organic synthesis. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows for a multitude of chemical transformations. This reactivity is harnessed by synthetic chemists to construct complex molecular architectures, including a variety of heterocyclic systems. The electrophilic nature of the carbonyl groups makes them susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Research Significance of Indole-3-Oxoacetic Acid Derivatives

The fusion of the indole nucleus with the oxoacetic acid moiety at the 3-position results in indole-3-oxoacetic acids (also known as indole-3-glyoxylic acids) and their derivatives. This class of compounds has garnered considerable interest due to their diverse biological activities. Research has shown that derivatives such as indole-3-glyoxylamides exhibit a range of pharmacological properties. For instance, certain substituted indole-3-glyoxylamides have been investigated for their potential as anticancer agents, with some demonstrating the ability to inhibit tubulin polymerization, a key process in cell division. nih.gov Furthermore, studies have revealed that specific 6-bromoindol-3-ylglyoxylamide derivatives possess antimicrobial properties and can even enhance the efficacy of existing antibiotics against resistant bacteria. nih.govnih.gov This highlights the therapeutic potential that can be unlocked by modifying the core indole-3-oxoacetic acid structure.

Contextualization of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid

Within the broader family of indole-3-oxoacetic acid derivatives, this compound stands as a specific and noteworthy molecule. The defining feature of this compound is the presence of a bromine atom at the 6-position of the indole ring. The introduction of a halogen, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and electronic distribution, which in turn can affect its biological activity and metabolic stability.

The synthesis of this compound can be approached through the Friedel-Crafts acylation of 6-bromoindole (B116670). A relevant synthetic precursor, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, has been prepared by reacting 6-bromoindole with oxalyl chloride in the presence of a Lewis acid like aluminum chloride. google.com Subsequent hydrolysis of this acid chloride would yield the target compound, this compound. This compound is often considered an important medical intermediate, suggesting its utility as a starting material for the synthesis of more complex, biologically active molecules. google.com

Below are some of the key properties of this compound and its closely related methyl ester.

| Property | Value |

| Chemical Formula | C10H6BrNO3 |

| CAS Number | 927676-51-5 |

Table 1. Physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Table 2. Computed properties of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. nih.gov

The strategic placement of the bromine atom on the indole ring, combined with the reactive oxoacetic acid side chain, makes this compound a valuable scaffold for further chemical exploration and drug discovery efforts.

Structure

3D Structure

属性

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(9(13)10(14)15)4-12-8(6)3-5/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZIHUPGUBHRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Bromo 1h Indol 3 Yl 2 Oxoacetic Acid

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward pathway to the target compound, typically involving the functionalization of a pre-brominated indole (B1671886) precursor.

A primary and efficient method for synthesizing the 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid framework is through the Friedel-Crafts acylation of 6-bromoindole (B116670). This reaction utilizes oxalyl chloride as the acylating agent. wikipedia.orgchemeurope.com The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, in an anhydrous solvent like dichloromethane. google.com

The mechanism involves the electrophilic substitution at the C3 position of the indole ring, which is the most nucleophilic site. chim.it The reaction between 6-bromoindole and oxalyl chloride first yields an unstable intermediate, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. google.com This acyl chloride is highly reactive and is subsequently hydrolyzed, often in situ by the addition of water, to produce the final product, this compound. Care must be taken as highly electron-rich systems like indoles can undergo Friedel-Crafts reactions with oxalyl chloride even without a Lewis acid. reddit.com

Table 1: Reaction Parameters for Acylation of 6-Bromoindole

| Parameter | Details | Source(s) |

| Starting Material | 6-Bromoindole | google.com |

| Reagent | Oxalyl chloride | wikipedia.orgchemeurope.comgoogle.com |

| Catalyst | Aluminum chloride | wikipedia.orggoogle.com |

| Solvent | Anhydrous dichloromethane | google.com |

| Intermediate | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | google.com |

| Final Step | Hydrolysis | wikipedia.org |

An alternative direct approach involves the synthesis of an ester derivative, such as methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, followed by hydrolysis. nih.gov The synthesis of the ester can be achieved using a similar Friedel-Crafts acylation of 6-bromoindole, but with methyl chlorooxoacetate or by quenching the initial acyl chloride intermediate with methanol (B129727) instead of water.

Once the methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is formed and isolated, it is converted to the carboxylic acid through saponification. nih.gov This hydrolysis is typically performed under basic conditions, for example, by refluxing the ester with a solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of methanol and water. nih.gov Following the reaction, the mixture is acidified to protonate the carboxylate salt, leading to the precipitation of the desired this compound. nih.gov

Strategies for Constructing the this compound Framework

These strategies involve multi-step sequences where the core indole-3-oxoacetic acid structure is first assembled and then modified.

This methodology begins with the commercially available or synthesized indole-3-glyoxylic acid (also known as indole-3-oxoacetic acid). chemimpex.com The subsequent step is the regioselective bromination of the indole ring at the C6 position. The glyoxylic acid group at the C3 position is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic substitution. This deactivation can facilitate the functionalization of the less reactive benzene (B151609) ring of the indole scaffold. chim.it

Electrophilic halogenating agents are employed for this purpose. The choice of reagent and reaction conditions is critical to achieve the desired C6-bromo isomer. Protecting the indole nitrogen, for example with a sulfonyl group, can also influence the regioselectivity of the halogenation. chim.it

Achieving regioselectivity in the halogenation of the indole nucleus is a significant synthetic challenge. chim.it For the indole-3-oxoacetic acid scaffold, the C3 position is blocked, directing electrophiles towards other positions. While the pyrrole ring is generally more reactive, the presence of the deactivating glyoxylic acid group can allow for substitution on the benzene portion of the molecule.

Various halogenating systems can be used to favor bromination at the C6 position. Flavin-dependent halogenase enzymes offer a biocatalytic route and are known for their high regioselectivity, with specific enzymes capable of halogenating the C6 position of tryptophan, an indole derivative. researchgate.net Chemical methods often rely on careful control of reaction conditions and may involve kinetic or thermodynamic control to favor the desired isomer. Recent methods have explored regioselective C5-H direct iodination, indicating that selective functionalization of the benzene ring is feasible.

Table 2: Comparison of Halogenation Strategies

| Strategy | Key Features | Potential Reagents/Methods | Source(s) |

| Chemical Halogenation | Relies on directing effects of existing substituents and control of reaction conditions. | N-Bromosuccinimide (NBS), Br₂, PyHBr₃ | researchgate.net |

| Biocatalytic Halogenation | Employs enzymes for high regioselectivity under mild conditions. | Flavin-dependent halogenases (e.g., Thal) | researchgate.net |

Sustainable and Efficient Synthetic Protocols for Indole-3-Glyoxylic Acid Derivatives

Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption.

For indole synthesis, innovative multi-component reactions have been developed that proceed under mild conditions, use ethanol (B145695) as a benign solvent, and avoid the need for metal catalysts. rug.nl These methods assemble the indole core from simple, inexpensive starting materials. rug.nl Applying such principles to the synthesis of this compound would involve designing a convergent synthesis that builds complexity efficiently.

In the context of halogenation, traditional reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) can be replaced with greener alternatives. An oxone-halide system, for example, provides an environmentally friendly and efficient method for the regioselective halogenation of indoles, eliminating the use of stoichiometric halogenating agents and the production of toxic byproducts. researchgate.net Furthermore, electrochemical methods represent another frontier for sustainable synthesis. For instance, the electrochemical decarboxylation of glyoxylic acid has been used for the 3-formylation of indoles, showcasing a protocol with broad functional group tolerance under ambient conditions. acs.org Such strategies could be adapted for the synthesis of indole-3-glyoxylic acid derivatives, reducing reliance on harsh chemical oxidants or reagents.

Metal-Free Catalysis

A prominent metal-free method for the synthesis of indol-3-yl-oxoacetic acids involves the direct acylation of the indole ring with an appropriate acylating agent. A well-established, albeit not catalytically novel, approach utilizes the reaction of 6-bromoindole with oxalyl chloride. This reaction proceeds as an electrophilic acyl substitution on the electron-rich indole nucleus, typically at the C3 position, without the need for a metal catalyst. The initial product of this reaction is the acyl chloride, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, which is subsequently hydrolyzed to afford the desired carboxylic acid.

The reaction is typically carried out in an inert solvent, such as diethyl ether, at reduced temperatures to control the reactivity of the oxalyl chloride. The subsequent hydrolysis of the intermediate acyl chloride is a standard procedure, usually accomplished by treatment with water.

Table 1: Metal-Free Acylation of 6-bromoindole

| Reagent 1 | Reagent 2 | Solvent | Temperature | Intermediate Product | Final Product |

| 6-bromoindole | Oxalyl chloride | Diethyl ether | 0 °C to rt | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | This compound |

While this method is effective, it involves the use of the highly reactive and corrosive oxalyl chloride. Research into milder, truly catalytic metal-free acylations of indoles is an ongoing area of interest. For instance, the use of hypervalent iodine reagents to mediate such transformations is a promising avenue, although specific application to the synthesis of indole-3-glyoxylic acids is not yet extensively documented.

Photochemical Activation

Photochemical methods offer a green and efficient alternative for the functionalization of organic molecules. In the context of synthesizing this compound, a promising strategy involves the visible-light-promoted C3-acylation of indoles with α-oxocarboxylic acids. This methodology represents a direct and atom-economical approach to the target compound.

This photocatalytic reaction is typically initiated by a photosensitizer, which, upon absorption of visible light, can promote the formation of an acyl radical from the α-oxocarboxylic acid via decarboxylation. This acyl radical then undergoes an addition to the C3 position of the indole ring. Subsequent oxidation and tautomerization steps lead to the formation of the desired 3-acylindole derivative. For the synthesis of the target molecule, glyoxylic acid would be the required α-oxocarboxylic acid.

Table 2: Proposed Photochemical Synthesis of this compound

| Substrate | Reagent | Photocatalyst | Light Source | Solvent | Product |

| 6-bromoindole | Glyoxylic acid | Organic Dye (e.g., Eosin Y) | Visible Light (e.g., Blue LEDs) | Acetonitrile (B52724) | This compound |

The tolerance of this reaction to the bromo-substituent on the indole ring is a key consideration. Generally, photocatalytic methods are known for their high functional group tolerance, suggesting that this approach would be compatible with the 6-bromoindole substrate. This photochemical activation strategy avoids the use of harsh reagents and is in line with the principles of green chemistry. Further research would be needed to optimize the reaction conditions, such as the choice of photocatalyst, solvent, and light source, for the specific synthesis of this compound.

Chemical Transformations and Reaction Pathways of 2 6 Bromo 1h Indol 3 Yl 2 Oxoacetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the formation of esters and amides, or its complete removal through decarboxylation.

The carboxylic acid moiety of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid can be readily converted to its corresponding esters through reactions with various alcohols under acidic conditions. This common transformation yields valuable intermediates for further synthetic applications. For instance, reaction with methanol (B129727) in the presence of an acid catalyst produces methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate nih.gov.

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | Ethanol (B145695) (C₂H₅OH) | Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | Acid catalyst (e.g., H₂SO₄), heat |

The synthesis of amides from this compound is achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed in these reactions, often in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and minimize side reactions nih.govnih.govucl.ac.ukchemrxiv.org.

| Reactant | Amine (R-NH₂) | Product | Typical Conditions |

|---|---|---|---|

| This compound | Ammonia (NH₃) | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide | Coupling agent (e.g., EDC), aprotic solvent |

| This compound | Primary/Secondary Amine | N-substituted 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide | Coupling agent (e.g., EDC/HOBt), aprotic solvent |

Decarboxylation involves the removal of the carboxyl group as carbon dioxide. For indole-3-glyoxylic acids, this can lead to the formation of the corresponding indole-3-carbaldehyde. This reaction can be promoted under various conditions, including heating in the presence of acid or base catalysts butlerov.comrsc.org. For instance, heating the compound in a high-boiling point solvent, sometimes with a catalyst, can effectively induce the loss of CO₂ researchgate.netgoogle.com. Electrochemical methods have also been developed for the decarboxylation of related glyoxylic acids acs.org.

| Reactant | Product | Typical Conditions |

|---|---|---|

| This compound | 6-bromo-1H-indole-3-carbaldehyde | Heat, high-boiling solvent, optional acid/base catalyst rsc.orgresearchgate.netgoogle.com |

Transformations Involving the Carbonyl Group

The α-keto group is susceptible to nucleophilic attack, with reduction being a key transformation.

The α-keto group can be selectively reduced to a hydroxyl group using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction converts the α-ketoacid into an α-hydroxyacid, specifically 2-(6-bromo-1H-indol-3-yl)-2-hydroxyacetic acid. The choice of reducing agent and reaction conditions can be crucial to avoid side reactions, such as the reduction of the carboxylic acid itself organic-chemistry.orgresearchgate.net. Sodium borohydride is often preferred for its milder nature and greater chemoselectivity for ketones in the presence of carboxylic acids wikipedia.orgreddit.comnih.gov.

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 2-(6-bromo-1H-indol-3-yl)-2-hydroxyacetic acid | Protic solvent (e.g., methanol, ethanol) |

Reactivity of the Indole (B1671886) Nucleus

The indole ring itself can participate in chemical reactions, although its reactivity is modulated by the substituents. The nitrogen atom of the indole ring is nucleophilic and can be alkylated or acylated. This reaction typically proceeds by treating the indole with a base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an electrophile like an alkyl halide nih.govmdpi.comscispace.comnih.gov.

The indole nucleus is generally electron-rich and prone to electrophilic aromatic substitution, with the C3 position being the most reactive site youtube.comquora.com. However, in this compound, the C3 position is already substituted. The glyoxylic acid group at C3 is electron-withdrawing, which deactivates the indole ring towards further electrophilic attack compared to unsubstituted indole researchgate.netnih.gov. When electrophilic substitution does occur on such a deactivated ring, it may be directed to the benzene (B151609) portion of the nucleus, often at the C5 position youtube.comnih.gov.

Advanced Analytical Characterization of 2 6 Bromo 1h Indol 3 Yl 2 Oxoacetic Acid and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift. The protons on the aromatic ring of the 6-bromoindole (B116670) moiety would exhibit characteristic splitting patterns (doublets and doublet of doublets) in the aromatic region of the spectrum. The chemical shifts would be influenced by the presence of the bromine atom and the oxoacetic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the two carbonyl carbons of the oxoacetic acid group, which are expected at highly deshielded (downfield) positions. The carbons of the bromo-substituted benzene (B151609) ring and the pyrrole (B145914) ring of the indole core would appear in the aromatic region, with the carbon atom attached to the bromine showing a characteristic shift. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole NH | > 10.0 (broad singlet) | - |

| C2-H | ~8.0-8.5 (singlet) | ~135-140 |

| Aromatic CHs | ~7.0-8.0 (multiplets) | ~110-130 |

| C=O (keto) | - | ~180-190 |

| C=O (acid) | - | ~160-170 |

| COOH | > 11.0 (broad singlet) | - |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of indole derivatives in mass spectrometry often involves characteristic losses. For the target compound, likely fragmentation pathways would include the loss of carbon dioxide (CO₂) from the carboxylic acid group, followed by the loss of carbon monoxide (CO) from the keto group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Indole) | ~3400 (sharp) | Stretching |

| C=O (Keto) | ~1720-1700 | Stretching |

| C=O (Carboxylic Acid) | ~1710-1680 | Stretching |

| C=C (Aromatic) | ~1600-1450 | Stretching |

| C-Br | ~600-500 | Stretching |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the indole ring system is strongly UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, this compound is a non-volatile and polar molecule due to the presence of the carboxylic acid and indole NH groups. Therefore, direct analysis by GC-MS is not feasible.

To make the compound suitable for GC analysis, a derivatization step is necessary. semanticscholar.orgnih.gov This involves chemically modifying the polar functional groups to increase their volatility. Common derivatization methods for carboxylic acids include:

Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic protons on the carboxyl and indole NH groups into trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov

Alkylation: Converting the carboxylic acid into a more volatile ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. colostate.edu

Once derivatized, the resulting volatile compound can be separated by gas chromatography and detected by mass spectrometry, allowing for both quantification and structural confirmation based on its mass spectrum.

Derivatives, Analogues, and Structural Diversification Strategies

N-Substituted Analogues

Modification at the indole (B1671886) nitrogen (N-1 position) is a common strategy to alter the properties of indole derivatives. For 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid, N-substitution can lead to analogues with distinct biological profiles. A notable example involves the synthesis of peptide-like derivatives where a functionalized chain is attached to the indole nitrogen.

One such derivative is (2-(6-bromo-1H-indol-1-yl)acetyl)glycine. The synthesis of this compound starts with the alkylation of 6-bromoindole (B116670) with a bromoacetic ester, followed by hydrolysis to yield 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.govresearchgate.net Subsequent coupling of this intermediate with a glycine (B1666218) ester under standard peptide synthesis conditions, followed by final hydrolysis, yields the desired N-substituted product. nih.gov This synthetic approach highlights a versatile method for introducing peptide fragments at the N-1 position of the 6-bromoindole core, offering a pathway to a diverse library of analogues. nih.govresearchgate.net

The introduction of substituents at the N-1 position can significantly impact the molecule's interaction with biological targets. For instance, in other classes of indole derivatives, N-alkylation has been shown to be crucial for activity against specific enzymes or receptors.

| Compound Name | Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | 6-Bromoindole | 1. Alkylation with bromoacetic ester 2. Hydrolysis to the carboxylic acid 3. Peptide coupling with glycine ester 4. Final hydrolysis | nih.govresearchgate.net |

Positional and Halogen Substituent Variations

The position and nature of halogen substituents on the indole ring play a critical role in determining the biological activity of indole derivatives. While this article focuses on the 6-bromo derivative, variations of this substitution pattern have been extensively explored in medicinal chemistry. The electronic and steric properties of the halogen atom, as well as its position on the aromatic ring, can influence everything from binding affinity to metabolic stability.

Studies on indole-3-carboxylic acids have shown that the type of halogen (F, Cl, Br) and its substitution position significantly affect the crystal structures and intermolecular interactions, which can, in turn, influence their biological properties. rsc.org For instance, the structural influence of halogen atoms in co-crystals of pyridine (B92270) amides increases in the order of Cl < Br < I, which is related to the increasing size of the σ-hole. nih.gov This highlights the nuanced effects that different halogens can impart.

In the context of bromoindoles, synthetic methods have been developed to introduce bromine atoms at various positions on the indole nucleus, such as C-2, C-3, C-5, and C-6. acs.org These methods often involve the sequential bromination of an indole or indoline (B122111) precursor. acs.org The ability to synthesize different regioisomers of bromoindoles is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe which positions are most critical for a desired biological effect. For example, some naturally occurring polybrominated indoles exhibit significant activity against Gram-positive bacteria. acs.org

| Substitution Pattern | Significance | Reference |

|---|---|---|

| Polybrominated indoles (e.g., at C-2, C-3, C-5, C-6) | Some natural variants show broad-spectrum antibacterial activity. | acs.org |

| Varied halogen (F, Cl, Br, I) and position | Affects crystal packing, intermolecular interactions, and can modulate biological activity. | rsc.orgnih.gov |

Oxoacetate Esters and Amides

The carboxylic acid of the oxoacetic acid moiety is a prime site for derivatization into esters and amides. These modifications can alter the compound's solubility, cell permeability, and metabolic stability, and can also introduce new points of interaction with biological targets. The synthesis of these derivatives typically proceeds through standard activation of the carboxylic acid followed by reaction with an appropriate alcohol or amine.

A significant area of research for this class of compounds is the synthesis of 6-bromoindolglyoxylamide derivatives. nih.gov For example, a series of 6-bromoindolglyoxylamide polyamine derivatives have been prepared and evaluated for their antimicrobial properties. nih.gov These compounds were synthesized and showed intrinsic antimicrobial activity, with some also enhancing the efficacy of existing antibiotics against resistant bacteria. nih.gov The polyamine portion of these molecules is thought to contribute to their mechanism of action, which involves membrane permeabilization. nih.gov

The general synthesis of indole-3-glyoxylamides involves the reaction of the corresponding indole-3-glyoxylic acid with an amine. The synthesis of esters can be achieved through Fischer-Speier esterification or by reacting an activated form of the carboxylic acid with an alcohol. These derivatization strategies significantly expand the chemical space accessible from the parent this compound.

| Derivative Type | Synthetic Approach | Potential Impact | Reference |

|---|---|---|---|

| Amides (e.g., polyamine conjugates) | Coupling of the carboxylic acid with an amine. | Can introduce new biological activities (e.g., antimicrobial) and alter physicochemical properties. | nih.gov |

| Esters | Esterification of the carboxylic acid with an alcohol. | Can improve cell permeability and serve as pro-drugs. |

Bis-Indole Systems

Bis-indole alkaloids, which contain two indole moieties, are a prominent class of natural products known for their structural complexity and potent biological activities. mdpi.comnih.gov Synthetic strategies to create bis-indole systems from monoindole precursors are of great interest. For derivatives of this compound, the formation of bis-indole structures represents a significant structural diversification.

A direct route to a bis-indole system from precursors related to the title compound has been demonstrated. The reaction of 6-bromo-1H-indole with 2-oxoacetic acid can yield 2,2-bis(6-bromo-1H-indol-3-yl)acetic acid. mdpi.com This can then be esterified to produce compounds like methyl 2,2-bis(6-bromo-1H-indol-3-yl)acetate. mdpi.com This reaction exemplifies a straightforward method to dimerize the indole core at the C-3 position.

The synthesis of bis-indole compounds can also be achieved through the reaction of indoles with various aldehydes or ketones, often catalyzed by acids. jchemlett.com These methods typically result in the formation of a methylene (B1212753) bridge connecting the two indole units at their C-3 positions. The resulting bis(indolyl)methanes are scaffolds for a wide array of biologically active molecules. mdpi.com The dimerization of the 6-bromoindole core can lead to compounds with enhanced or entirely new biological activities compared to their monomeric counterparts. nih.gov

| Compound Name | Synthetic Precursors | Key Reaction | Reference |

|---|---|---|---|

| Methyl 2,2-bis(6-bromo-1H-indol-3-yl)acetate | 6-bromo-1H-indole and 2-oxoacetic acid | Condensation followed by esterification. | mdpi.com |

Naturally Occurring Monoindole Precursors and Related Compounds

The 6-bromoindole scaffold is not merely a synthetic curiosity; it is found in a variety of naturally occurring marine alkaloids. nih.gov These compounds are often isolated from organisms such as sponges and tunicates and frequently exhibit potent biological activities. acs.orgnih.gov The biosynthesis of these brominated indoles typically starts from the amino acid tryptophan. nih.gov

Flavin-dependent halogenases are enzymes that can regioselectively brominate tryptophan, providing a biosynthetic route to precursors of these natural products. frontiersin.orgnih.gov For example, some halogenases can introduce a bromine atom at the C-6 or C-7 position of the tryptophan indole ring. frontiersin.orgresearchgate.net These brominated tryptophan derivatives then serve as building blocks for more complex natural products.

The existence of these natural products provides a biological context for the 6-bromoindole core of this compound. The study of these naturally occurring molecules can inspire the design of new synthetic analogues with improved or novel biological activities. The structural diversity found in marine indole alkaloids, including variations in bromination patterns and further functionalization, underscores the potential of the bromoindole scaffold in drug discovery.

| Compound Class | Natural Source | Biosynthetic Precursor | Significance | Reference |

|---|---|---|---|---|

| Brominated Indole Alkaloids | Marine invertebrates (sponges, tunicates) | Brominated Tryptophan | Exhibit a wide range of biological activities, including antibacterial and antitumor. | acs.orgnih.gov |

| Brominated Tryptophan | Biosynthesized via halogenase enzymes | Tryptophan | Key intermediate in the biosynthesis of more complex bromoindole natural products. | nih.govfrontiersin.org |

Mechanistic Investigations and Computational Studies in Indole 3 Oxoacetic Acid Chemistry

Theoretical Treatment of Indole (B1671886) Reactivity

The reactivity of the indole nucleus, the core structure of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid, is fundamentally governed by its electron-rich nature, making it susceptible to electrophilic attack. Computational chemistry provides powerful tools to predict and rationalize this reactivity. The indole heterocycle is typically exploited for its nucleophilic character. nih.gov A key concept in this analysis is the Fukui function, which describes the change in electron density as an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgjoaquinbarroso.com

For the indole ring system, theoretical calculations consistently show that the C3 position is the most nucleophilic and thus the most reactive site for electrophilic substitution. pku.edu.cn This is followed by the C2, C5, and C7 positions. The presence of a bromine atom at the C6 position, as in the title compound, modifies the electronic landscape of the indole ring. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing in electrophilic aromatic substitution. In the case of 6-bromoindole (B116670), this substitution pattern reinforces the inherent reactivity at other positions.

Computational Modeling of Molecular Structure and Electronic Properties

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the three-dimensional structure and electronic characteristics of molecules like this compound. researchgate.netresearchgate.net These methods allow for the calculation of optimized molecular geometries, vibrational frequencies, and a suite of quantum chemical descriptors that govern the molecule's behavior. nih.govbohrium.com

DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netnih.gov Furthermore, these calculations provide insights into the electronic properties by determining the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Other important electronic properties that can be calculated include the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, and the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For brominated indoles, the MEP would show negative potential (electron-rich regions) around the pyrrole (B145914) nitrogen and parts of the benzene (B151609) ring, while the hydrogen on the indole nitrogen would be a site of positive potential.

| Quantum Chemical Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | Eg | Correlates with chemical reactivity and stability |

| Global Electrophilicity Index | ω | Measures the propensity to act as an electrophile |

| Chemical Hardness | η | Measures resistance to change in electron distribution |

| Chemical Potential | μ | Relates to the "escaping tendency" of electrons |

Reaction Pathway Elucidation through Computational Methods

Computational chemistry offers powerful methodologies to map out the intricate step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.netnih.gov For the synthesis and transformation of indole derivatives, these methods can be used to calculate the energetics of reactants, intermediates, transition states, and products, thereby elucidating the most favorable reaction pathway. mdpi.comresearchgate.netmdpi.com

Techniques such as DFT are used to locate transition state structures—the highest energy point along a reaction coordinate—and calculate the activation energy barrier. researchgate.net A lower activation energy signifies a faster, more kinetically favorable reaction. For instance, in the synthesis of indoles, computational studies can compare different potential cyclization mechanisms, such as those catalyzed by transition metals, to determine the operative pathway. nih.gov

Moreover, in the context of biocatalysis, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly valuable. nih.govnih.gov These approaches treat the reacting species in the enzyme's active site with a high level of theory (QM), while the surrounding protein and solvent environment are modeled using less computationally expensive molecular mechanics (MM) force fields. nih.gov This multi-scale approach allows for the simulation of enzymatic reactions, such as those involved in the biosynthesis of indole-3-acetic acid, a close analog of the title compound. nih.gov By modeling substrate binding, conformational changes, and the chemical steps of catalysis, these simulations can identify key amino acid residues and rationalize the enzyme's efficiency and specificity. nih.govplos.org

Investigation of Biotransformation Mechanisms Leading to Indole-3-Oxoacetic Acid

Indole-3-oxoacetic acid (also known as indole-3-glyoxylic acid) is structurally related to key intermediates in the biosynthesis of the major plant auxin, indole-3-acetic acid (IAA). The primary precursor for these pathways is the amino acid L-tryptophan. youtube.com Several biotransformation routes from tryptophan to IAA have been identified in plants and microorganisms, with the indole-3-pyruvic acid (IPA) pathway being one of the most significant. nih.govjircas.go.jpnih.gov

The IPA pathway involves a two-step enzymatic conversion:

Transamination of Tryptophan: The first step is the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). nih.gov This reaction is catalyzed by a family of tryptophan aminotransferases (TAA/TAR enzymes), which transfer the amino group from tryptophan to an α-keto acid acceptor. jircas.go.jppnas.orgnih.gov

Oxidative Decarboxylation of IPA: The second step involves the conversion of IPA to indole-3-acetic acid (IAA). nih.gov This is primarily catalyzed by the YUCCA (YUC) family of flavin-containing monooxygenases. pnas.orgnih.gov

Indole-3-oxoacetic acid can be seen as an oxidized derivative of indole-3-pyruvic acid. Its formation could potentially arise from the action of various oxygenase enzymes on tryptophan or its metabolites. Heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are known to catalyze the oxidative cleavage of the indole ring of tryptophan. nih.govpnas.orgpnas.org Other oxygenases, including monooxygenases and peroxygenases, can hydroxylate the indole ring at various positions (C3, C2, C7), leading to a variety of oxidized products. researchgate.netnih.gov The biotransformation of indole itself by certain bacterial strains can produce compounds like indoxyl (3-hydroxyindole), which can be further oxidized. researchgate.net The specific enzymatic pathway that would lead directly to the 2-oxoacetic acid side chain from a tryptophan precursor involves oxidative processes that target the side chain, a common theme in tryptophan metabolism. nih.govresearchgate.net

Synthetic Utility and Strategic Applications in Organic Synthesis

2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid as a Versatile Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, offering multiple reactive sites for molecular elaboration. The indole (B1671886) nucleus, the α-ketoacid functionality, and the bromo substituent provide a platform for a diverse range of chemical transformations. The indole NH group can undergo various substitution reactions, while the C2 position is activated for electrophilic attack. The α-ketoacid moiety can participate in nucleophilic additions, reductions, and decarboxylation reactions. Furthermore, the bromine atom on the benzene (B151609) ring is amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The strategic placement of these functional groups makes this compound a key building block for the synthesis of more complex molecules. For instance, the α-ketoacid can be converted to other functional groups, such as α-hydroxy acids or α-amino acids, which are prevalent in biologically active compounds. The bromo group serves as a handle for late-stage functionalization, enabling the synthesis of a library of analogs from a common intermediate.

Construction of Complex Indole-Containing Architectures

The reactivity of this compound can be harnessed to construct intricate molecular frameworks. The indole core is a privileged scaffold in medicinal chemistry, and the ability to build upon it in a controlled manner is of significant interest.

One potential application is in the synthesis of fused polycyclic indole derivatives. Intramolecular cyclization reactions, such as Friedel-Crafts alkylations or Heck reactions, could be employed to form new rings fused to the indole nucleus. For example, by introducing a suitable tethered functional group via the indole nitrogen or the bromine atom, subsequent cyclization could afford novel heterocyclic systems. While specific examples with this exact substrate are not detailed in the provided literature, the general strategies for constructing polycyclic indole skeletons are well-established.

Furthermore, the α-ketoacid functionality can be utilized in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly assemble complex structures. These reactions allow for the simultaneous formation of multiple bonds and the introduction of several points of diversity in a single step, providing efficient access to libraries of complex indole-containing molecules.

Precursor for Chemically Related Indole Carboxylic Acids

This compound serves as a versatile precursor for a variety of other indole carboxylic acids through straightforward chemical transformations. The reactivity of the α-keto group is central to these conversions.

Table 1: Transformations to Related Indole Carboxylic Acids

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaBH4, MeOH2. Hydrolysis | 2-(6-bromo-1H-indol-3-yl)-2-hydroxyacetic acid |

| This compound | 1. H2, Pd/C2. Hydrolysis | (6-bromo-1H-indol-3-yl)acetic acid |

| This compound | H2O2, NaOH | 6-bromo-1H-indole-3-carboxylic acid |

These transformations highlight the utility of the title compound in accessing a range of important indole-3-acetic acid and indole-3-carboxylic acid derivatives. These derivatives are themselves valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. nih.govresearchgate.netchemimpex.com

Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. For instance, its reactivity could be explored in the context of visible-light photocatalysis. The indole moiety is known to engage in photo-redox processes, and the development of novel cycloadditions or cross-coupling reactions using this substrate could lead to the efficient synthesis of complex molecules under mild conditions. rsc.org

Moreover, the α-ketoacid functionality can be a substrate for novel enzymatic or chemoenzymatic transformations. Biocatalysis offers a green and highly selective approach to organic synthesis, and enzymes could be employed for the stereoselective reduction of the keto group or other transformations. The development of such methods would provide efficient access to enantiomerically pure indole derivatives.

The bromo substituent also opens up possibilities for the development of new cross-coupling protocols. While palladium-catalyzed couplings are well-established, the use of more sustainable and earth-abundant metal catalysts, such as iron or copper, is a current area of research. This compound could serve as a model substrate for the development and optimization of such novel catalytic systems.

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Indole-3-Oxoacetic Acid Derivatives

The synthesis of chiral indole (B1671886) derivatives is a cornerstone of pharmaceutical research. semanticscholar.org While methods for creating related chiral structures exist, the direct asymmetric synthesis of 2-(indol-3-yl)-2-oxoacetic acids remains a challenge. Future research is expected to focus on the development of novel catalytic systems that can deliver high enantioselectivity.

One promising approach is the catalytic asymmetric Friedel-Crafts reaction, which is a powerful method for creating optically active indole derivatives. semanticscholar.org For instance, an efficient enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate (B1226380) catalyzed by a chiral N,N'-dioxide-Sc(III) complex has been developed to produce 3-indolyl(hydroxy)acetates with high enantioselectivities (up to 95% ee). nih.gov These products are direct precursors to the target oxoacetic acids. Future work could explore a wider range of chiral metal complexes and organocatalysts to improve yields and enantiomeric excess for substrates like 6-bromoindole (B116670). semanticscholar.orgfrontiersin.org

Key areas for advancement include:

Development of Novel Chiral Catalysts: Designing new chiral Brønsted acids, Lewis acids, or bifunctional catalysts tailored for the stereoselective functionalization of the indole core. frontiersin.org

Enantioselective C-H Functionalization: Exploring transition-metal-catalyzed enantioselective C-H functionalization at the C3 position of the indole ring with a glyoxylate-equivalent reagent.

Biocatalysis: Investigating the use of engineered enzymes to catalyze the asymmetric synthesis, offering a green and highly selective alternative to traditional chemical catalysis.

Expansion of Reactivity Profiles

The chemical structure of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid features multiple reactive sites: the indole ring, the α-keto acid moiety, and the bromine substituent. A thorough exploration of its reactivity is crucial for unlocking its full potential as a synthetic building block.

Future investigations should systematically probe the reactivity of each functional group:

The α-Keto Acid Moiety: This versatile functional group can participate in a wide array of transformations. Research can be directed towards its use in multicomponent reactions to rapidly build molecular complexity, its participation in cycloaddition reactions, and its conversion into other functional groups like α-hydroxy acids or α-amino acids.

The Indole Nucleus: The electron-rich indole ring can undergo further electrophilic substitution. Studies could explore selective functionalization at other positions (e.g., N1, C2, C4, C5, C7) to generate a library of diverse derivatives.

The Bromine Atom: The bromine at the C6 position is a key handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents, enabling the synthesis of complex molecules and potential drug candidates. Synthetic methods for related 6-bromoindole derivatives have demonstrated the utility of this approach. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, efficiency, scalability, and process control. mdpi.comuc.pt The multi-step synthesis of functionalized indoles is particularly well-suited for flow chemistry. nih.govresearchgate.net

Future research should aim to develop an integrated, end-to-end flow synthesis of this compound and its derivatives. This would involve:

Modular Flow Setups: Designing sequential flow processes where each step, such as the initial indole synthesis (e.g., Fischer indole synthesis), bromination, and subsequent C3-acylation, is performed in a dedicated reactor module. uc.pt

In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., IR, UV-Vis, NMR) and automated purification systems to monitor reaction progress and isolate the final product with high purity.

Safety and Efficiency: Leveraging the benefits of flow reactors for handling hazardous reagents and managing exothermic reactions safely. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to shorter reaction times and higher yields. nih.govgalchimia.com

An automated flow platform would not only accelerate the synthesis of the target compound but also facilitate the rapid generation of a library of analogs for screening and optimization studies. nih.gov

Advanced Spectroscopic and Computational Correlative Studies

A deep understanding of the relationship between the molecular structure of this compound and its physicochemical properties is essential for rational drug design and materials development. A combined approach using advanced spectroscopic techniques and high-level computational modeling can provide unprecedented insights. nih.gov

Future research in this area should include:

Correlative Spectroscopy: Employing a suite of spectroscopic methods, such as resonance Raman, X-ray absorption spectroscopy (XAS), and advanced NMR techniques, to probe the electronic structure, vibrational modes, and intermolecular interactions of the molecule. nih.gov

Computational Modeling: Using density functional theory (DFT) and other quantum chemical methods to calculate molecular properties like bond lengths, bond angles, vibrational frequencies, and electronic transitions. researchgate.net These calculations can help in assigning spectroscopic features and predicting the molecule's reactivity and behavior in different environments. researchgate.net

Structure-Property Relationships: By correlating experimental spectroscopic data with computational results, researchers can build robust models that link specific structural features to observed properties. researchgate.net This knowledge is invaluable for understanding reaction mechanisms and for designing new molecules with tailored functions.

Such correlative studies will provide a fundamental understanding of the molecule's behavior at an atomic level, guiding the development of its future applications.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid, and how should they be applied?

- Methodology : Use FT-IR to identify carbonyl (C=O) and C-Br stretching vibrations. Prepare samples via the KBr pellet technique, focusing on peaks near 1700 cm⁻¹ (oxoacetic acid carbonyl) and 500–600 cm⁻¹ (C-Br stretch) . FT-Raman complements IR by resolving overlapping vibrations, especially in aromatic indole systems. NMR spectroscopy (¹H/¹³C) is critical for structural elucidation: the bromine atom at C6 induces deshielding in neighboring protons (e.g., H7 and H5), while the oxoacetic acid group shows distinct carbonyl carbon shifts (~190–200 ppm in ¹³C NMR). Compare experimental data with density functional theory (DFT)-predicted spectra to validate assignments .

Q. What synthetic strategies are feasible for introducing the bromine substituent at the indole C6 position?

- Methodology : Bromination of indole derivatives often employs electrophilic substitution . Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled conditions to target the C6 position. Regioselectivity can be influenced by directing groups (e.g., acetyl or methoxy) or steric effects. Post-functionalization of pre-brominated indole precursors with oxoacetic acid via Friedel-Crafts acylation or coupling reactions (e.g., using glyoxylic acid derivatives) is a viable route. Purify intermediates via column chromatography and confirm regiochemistry via NOESY or COSY NMR .

Q. How does the oxoacetic acid moiety influence the compound’s reactivity in organic synthesis?

- Methodology : The α-keto acid group undergoes nucleophilic attacks at the carbonyl carbon, enabling condensation reactions (e.g., formation of hydrazones or Schiff bases). Its electron-withdrawing nature activates the indole ring for electrophilic substitutions. Monitor stability under basic conditions, as the oxoacetic acid group may decarboxylate. Use protective groups (e.g., ethyl ester derivatives) during synthetic steps to prevent degradation .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture, as hygroscopicity may lead to hydrolysis of the oxoacetic acid group. Use inert atmospheres (N₂/Ar) during reactions to minimize oxidation. For handling, employ gloves and fume hoods due to potential irritancy, though specific toxicity data for this compound is limited (general indole derivatives require caution) .

Advanced Research Questions

Q. How can computational chemistry enhance understanding of this compound’s electronic properties and reactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map molecular electrostatic potentials (MEPs), identifying nucleophilic/electrophilic sites. Simulate UV-Vis spectra to predict λmax for photochemical studies. Compare theoretical vibrational frequencies (IR/Raman) with experimental data to refine force constants and assess hydrogen-bonding interactions in crystalline states . Use molecular docking to explore binding affinities with biological targets (e.g., enzymes with indole-binding pockets).

Q. How can researchers resolve contradictions between experimental and computational data, such as NMR chemical shifts or vibrational frequencies?

- Methodology : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For NMR, re-optimize computational models using polarizable continuum models (PCM) to account for solvent polarity. For vibrational mismatches, assess anharmonic corrections or lattice vibrations via solid-state DFT. Cross-validate with alternative techniques (e.g., X-ray crystallography for bond-length validation) .

Q. What comparative insights can be drawn from studies on halogenated indole derivatives (e.g., Br vs. Cl/F substituents)?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying halogens. Compare electronic effects via Hammett constants: bromine’s higher electronegativity and larger atomic radius increase steric hindrance and polarizability, altering binding kinetics in biological assays. Use X-ray diffraction to analyze halogen-bonding interactions in crystal lattices, which influence solubility and stability .

Q. What methodologies are suitable for evaluating the biological activity of this compound, such as antimicrobial or enzyme-inhibitory effects?

- Methodology : Perform in vitro assays against bacterial/fungal strains (e.g., MIC determination via broth microdilution). For enzyme inhibition, use fluorescence-based assays targeting indole-dependent enzymes (e.g., tryptophan synthase). Assess cytotoxicity via MTT assays on human cell lines. Cross-reference with computational predictions (e.g., molecular dynamics simulations) to rationalize activity trends. Publish dose-response curves and IC50 values for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。